8-[(5-Aminopentyl)amino]quinolin-6-ol
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Overview
Description
8-[(5-Aminopentyl)amino]quinolin-6-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(5-Aminopentyl)amino]quinolin-6-ol typically involves the following steps:
Starting Material: The synthesis begins with quinoline-6-ol as the starting material.
Amination: The quinoline-6-ol undergoes an amination reaction with 5-aminopentylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
8-[(5-Aminopentyl)amino]quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an antimalarial and antileishmanial agent, making it a candidate for drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-[(5-Aminopentyl)amino]quinolin-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to the inhibition of their activity.
Pathways Involved: It may interfere with key metabolic pathways in microorganisms, disrupting their growth and survival.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A related compound with similar biological activities but different chemical properties.
Chloroquine: An antimalarial drug that shares structural similarities with quinoline derivatives.
Primaquine: Another antimalarial agent with a quinoline core structure.
Uniqueness
8-[(5-Aminopentyl)amino]quinolin-6-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its potential as a broad-spectrum antimicrobial agent sets it apart from other similar compounds.
Properties
CAS No. |
6633-13-2 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
8-(5-aminopentylamino)quinolin-6-ol |
InChI |
InChI=1S/C14H19N3O/c15-6-2-1-3-7-16-13-10-12(18)9-11-5-4-8-17-14(11)13/h4-5,8-10,16,18H,1-3,6-7,15H2 |
InChI Key |
WNRGIRYGYJNKOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)NCCCCCN)O |
Origin of Product |
United States |
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